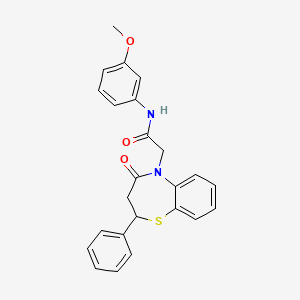

N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-29-19-11-7-10-18(14-19)25-23(27)16-26-20-12-5-6-13-21(20)30-22(15-24(26)28)17-8-3-2-4-9-17/h2-14,22H,15-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLKEHKEDAKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide typically involves multi-step organic reactions. One common route might include:

Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl and Methoxyphenyl Groups: These groups can be introduced via substitution reactions using reagents like phenyl halides and methoxyphenyl halides.

Acetylation: The final step often involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This can include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include:

Enzymes: Inhibiting or activating specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in substituents, heterocyclic cores, or functional groups. Below, we analyze key differences and their implications:

Core Heterocycle Modifications

Target Compound :

- Core : 1,5-Benzothiazepin (7-membered ring with S and N).

- Electronic Effects : The sulfur atom may participate in hydrophobic interactions, while the lactam (4-oxo) group facilitates hydrogen bonding .

Analog from Evidence: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide ():

- Core : Tetrahydrobenzothiophen (5-membered sulfur-containing ring fused to a benzene ring).

- Substituents: A cyano group (–CN) at the 3-position introduces electron-withdrawing effects, contrasting with the methoxy group (–OCH₃) in the target compound.

Functional Group Analysis

Key Implications :

- Solubility: The methoxy group in the target compound may improve solubility in polar solvents compared to the cyano-substituted analog.

- Bioactivity : The benzothiazepin core’s larger ring size could enhance interactions with protein cavities compared to the rigid tetrahydrobenzothiophen system.

Physicochemical and Spectroscopic Data

While elemental analysis for the target compound is unavailable, data from the evidence compound (C₁₃H₁₃N₅OS₂) shows:

- Calculated : C 48.89%, H 4.10%, N 21.93%.

- Found : C 49.00%, H 4.30%, N 22.10% .

This suggests high purity in the analog, though deviations in the target compound’s methoxy-substituted structure would alter its analytical profile.

Hydrogen Bonding and Crystal Packing

The target compound’s 4-oxo group and methoxy substituent may form hydrogen-bonding networks distinct from the evidence compound’s cyano and pyrazine groups. Etter’s graph-set analysis () could predict patterns such as:

- Target Compound : Lactam N–H→O=C and methoxy O→H–N interactions.

- Evidence Compound: Cyano C≡N→H–N and pyrazine N→H–S motifs. These differences could influence crystallization behavior and stability .

Biological Activity

N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide is a complex organic compound belonging to the class of benzothiazepines. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions. Key steps include:

- Formation of the Benzothiazepine Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Phenyl and Methoxyphenyl Groups : Achieved via substitution reactions using phenyl halides and methoxyphenyl halides.

- Acetylation : The final step involves introducing the acetamide group.

The chemical structure is characterized by its unique functional groups which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound can bind to receptors, modulating their activity and influencing physiological responses.

- Biochemical Pathways : It affects pathways associated with disease processes, potentially offering therapeutic benefits.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program (DTP) screened its efficacy at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The results indicated:

- Low Cytotoxicity : The compound exhibited low levels of anticancer activity across most tested lines.

- Sensitivity in Specific Lines : Notably, leukemia cell lines showed some sensitivity to the compound's effects.

| Cell Line Type | Sensitivity Level |

|---|---|

| Leukemia | Moderate |

| Colon Cancer | Low |

| Melanoma | Low |

Other Biological Activities

In addition to anticancer properties, this compound has been studied for other potential activities:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Effects : May reduce inflammatory markers in vitro.

- Analgesic Properties : Preliminary studies suggest it could alleviate pain symptoms.

Case Studies and Research Findings

-

In Vitro Studies : Evaluations conducted on leukemia (K562), colon cancer (HCT15), and melanoma (SK-MEL-5) cell lines demonstrated varying degrees of sensitivity to the compound's effects.

- K562 (Leukemia) : Showed moderate sensitivity with notable cytotoxic effects.

- HCT15 (Colon Cancer) : Displayed low sensitivity with minimal cytotoxic impact.

- SK-MEL-5 (Melanoma) : Also exhibited low sensitivity.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may act by inhibiting specific enzymes involved in tumor growth and proliferation.

Q & A

Q. What are the critical steps in synthesizing N-(3-methoxyphenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of the benzothiazepine core and coupling with the acetamide moiety. Key steps include:

- Cyclization : Formation of the 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one core under reflux with catalysts like triethylamine (TEA) or DMF as solvent .

- Acetamide Coupling : Reaction of the benzothiazepine intermediate with chloroacetyl chloride or activated esters under controlled pH and temperature .

- Optimization : Adjust reaction time (4–8 hours), solvent polarity (DMF for polar intermediates), and temperature (60–80°C) to improve yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and benzothiazepine ring integrity .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~450–470 Da) .

Q. How can researchers mitigate side reactions during synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent unwanted nucleophilic attacks .

- Temperature Control : Maintain reflux temperatures below 100°C to avoid decomposition of the benzothiazepine ring .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials and byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

- Methodological Answer :

- Variable Substituents : Synthesize analogs with substitutions on the methoxyphenyl (e.g., halogen, alkyl) and benzothiazepine (e.g., phenyl vs. heteroaryl) groups .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituents with IC50 values.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic profiles .

Q. Example SAR Table :

| Substituent (R) | IC50 (μM) | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-OCH3 | 0.45 | 2.8 | -9.2 |

| 4-Cl | 1.20 | 3.5 | -7.8 |

| 2-NO2 | 2.50 | 2.1 | -6.5 |

| Data derived from analogs in |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to explain variability in in vivo vs. in vitro results .

- Positive/Negative Controls : Include reference compounds (e.g., diltiazem for benzothiazepine activity) to validate assay sensitivity .

Q. How can impurity profiles be characterized and controlled during synthesis?

- Methodological Answer :

- Impurity Identification : Use LC-MS/MS to detect byproducts like desmethyl derivatives or oxidized intermediates .

- Process Controls : Limit residual solvents (e.g., DMF < 500 ppm) via rotary evaporation and lyophilization .

- Stability Studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) to identify labile functional groups (e.g., acetamide hydrolysis) .

Mechanistic and Target-Based Questions

Q. What methodologies identify biological targets for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange dye) to detect target stabilization .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .

Q. How can researchers validate the compound’s mechanism of action in disease models?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) in xenograft models .

- Mutagenesis Studies : Engineer target protein mutants (e.g., kinase ATP-binding site) to confirm binding specificity .

Comparative and Safety Studies

Q. How does this compound compare to structurally related benzothiazepine analogs in terms of efficacy and toxicity?

- Methodological Answer :

- In Vitro Toxicity : Compare CC50 values in primary hepatocytes vs. cancer cells to assess therapeutic index .

- Pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability in rodent models against analogs like diltiazem .

- Cross-Resistance Assays : Test activity in drug-resistant cell lines (e.g., P-glycoprotein overexpressors) .

Q. What in silico tools predict the compound’s ADMET properties?

- Methodological Answer :

- Software : Use SwissADME for logP (2.8–3.2), BOILED-Egg model for BBB permeability, and ProTox-II for toxicity risk (e.g., hepatotoxicity score) .

- Metabolite Prediction : GLORYx predicts phase I/II metabolites (e.g., O-demethylation by CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.